molecular formula C11H22N2O2 B2400262 tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate CAS No. 2199214-46-3

tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate

Cat. No.: B2400262
CAS No.: 2199214-46-3
M. Wt: 214.309
InChI Key: BSSYZMZEARMCMK-LLVKDONJSA-N
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Description

tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a piperidine ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-3-methyl-piperidine-1-carboxylate with appropriate reagents under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity of the compound .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group can lead to the formation of primary alcohols .

Scientific Research Applications

tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

  • tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate
  • tert-Butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate
  • tert-Butyl (3R)-3-hydroxy-3-methyl-piperidine-1-carboxylate

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This compound’s unique structure makes it valuable in the synthesis of complex molecules and in the study of biological systems .

Properties

IUPAC Name

tert-butyl (3R)-3-amino-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSYZMZEARMCMK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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